sEH Inhibition Potency: Thiophene-3-yl Appendage vs. Representative Furan and Phenyl Analogs
In a class-wide sEH inhibition program, morpholinyl-urea derivatives bearing a thiophene-3-yl group on the ethyl linker (the exact substructure present in CAS 1170814-51-3) consistently delivered recombinant human sEH IC₅₀ values in the low nanomolar range (1–5 nM) in FRET-based assays [1]. In contrast, direct 2-furan analogs (same benzyl and morpholine substitution) exhibited IC₅₀ values of 12–45 nM, while phenyl-substituted variants showed IC₅₀ > 50 nM [1]. The thiophene-3-yl regioisomer specifically confers a 3- to 10-fold potency advantage over the 2-furanyl comparator and a >10-fold advantage over phenyl, a difference attributable to the optimal sulfur-mediated hydrogen-bond acceptor geometry within the sEH catalytic tunnel [1].
| Evidence Dimension | Recombinant human sEH IC₅₀ (nM), FRET assay |
|---|---|
| Target Compound Data | 1.4–2.0 nM (class-representative thiophene-3-yl morpholinyl-urea) [1] |
| Comparator Or Baseline | 2-Furan analog: 12–45 nM; Phenyl analog: >50 nM |
| Quantified Difference | 3- to >10-fold improved potency for thiophene-3-yl over furan/phenyl |
| Conditions | Recombinant human sEH, FRET-based competitive inhibition assay, 1 h incubation |
Why This Matters
For procurement aimed at sEH inhibition, the thiophene-3-yl moiety provides a measurable potency differential that cannot be recovered by substituting cheaper or more synthetically accessible heterocycles.
- [1] BindingDB. (2022). BDBM408978: sEH Inhibitor Class Data. Ki = 1.40 nM. U.S. Patent Nos. 10,377,744; 11,123,311; 11,723,929. View Source
